molecular formula C5H13Cl2N B1371773 N-(2-Chloroethyl)propan-2-amine hydrochloride CAS No. 6306-61-2

N-(2-Chloroethyl)propan-2-amine hydrochloride

Cat. No.: B1371773
CAS No.: 6306-61-2
M. Wt: 158.07 g/mol
InChI Key: SFRKVRBYLCHDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloroethyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its reactivity and is often utilized in organic synthesis and other chemical processes .

Biochemical Analysis

Biochemical Properties

N-(2-Chloroethyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, forming covalent bonds with nucleophilic groups in biomolecules such as DNA, RNA, and proteins. This interaction can lead to the inhibition of enzyme activity, alteration of protein function, and disruption of nucleic acid structures. The specific nature of these interactions depends on the concentration and environmental conditions in which this compound is used .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce DNA damage, leading to cell cycle arrest and apoptosis. Additionally, this compound can affect the expression of genes involved in cell proliferation, differentiation, and survival. These effects are often dose-dependent and can vary between different cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This alkylation process can result in the inhibition of enzyme activity, disruption of protein function, and alteration of nucleic acid structures. The compound can also induce the formation of DNA cross-links, which can interfere with DNA replication and transcription. These molecular interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light, heat, or moisture. Long-term exposure to this compound can result in cumulative DNA damage and persistent changes in gene expression. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild DNA damage and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, leading to cell death, tissue damage, and adverse physiological effects. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with biomolecules, resulting in the formation of DNA adducts and other covalent modifications. The compound can also affect metabolic flux and alter the levels of specific metabolites, depending on the cellular context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, this compound can interact with binding proteins, which can affect its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with DNA and nuclear proteins. The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Chloroethyl)propan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine with isopropylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides or alcohols .

Scientific Research Applications

N-(2-Chloroethyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)propan-2-amine hydrochloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound may also participate in alkylation reactions, which can affect DNA and protein synthesis .

Properties

IUPAC Name

N-(2-chloroethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKVRBYLCHDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00636661
Record name N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-61-2
Record name 6306-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)propan-2-amine hydrochloride
Reactant of Route 2
N-(2-Chloroethyl)propan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Chloroethyl)propan-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Chloroethyl)propan-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Chloroethyl)propan-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Chloroethyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.